Sodium octyl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Application: Sodium octyl sulfate has been used in studies to assess selective enrichment of albumin in biological samples .

Surfactant Tests

Selective Enrichment of Albumin

Investigation of Mixed Surfactant Solutions

Fire Extinguishing Foam Agent

Mercerizing Agent for Textiles

Surfactant in Electrolyte Baths for Metal Cleaning

Wetting Agent

Detergent

Dispersant

Emulsifier

Degreasing Agent

Lime Soap Dispersant

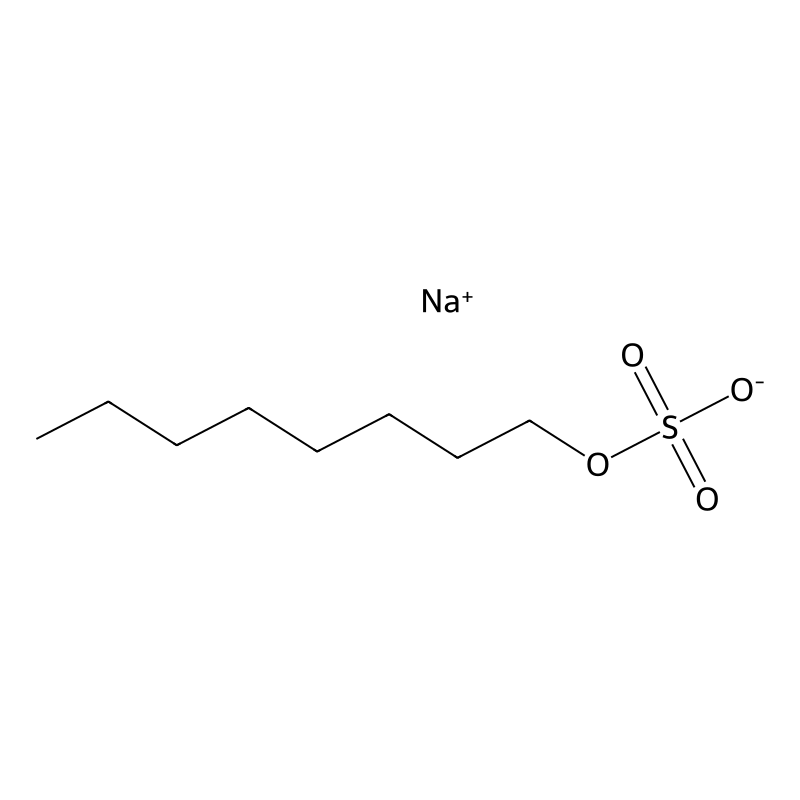

Sodium octyl sulfate is an anionic surfactant and ion-pairing reagent with the chemical formula and a CAS number of 142-31-4. It belongs to the class of organic compounds known as sulfuric acid monoesters, characterized by the presence of a sulfate group attached to an octyl alkyl chain. This compound is utilized primarily in high-performance liquid chromatography (HPLC) due to its ability to enhance the separation of various compounds by forming ion pairs with cationic analytes .

- Ionization: In aqueous solutions, sodium octyl sulfate dissociates into sodium ions and octyl sulfate ions, which can interact with other ions and molecules.

- Complex Formation: It forms complexes with cationic species, which is useful in chromatography for improving separation efficiency.

- Emulsification: As a surfactant, it reduces the surface tension between different phases, aiding in the formation of stable emulsions .

Sodium octyl sulfate exhibits various biological activities, notably its use in biochemical assays. It has been shown to selectively enrich albumin from biological samples, making it valuable for studies involving protein analysis. Additionally, its properties as a detergent allow it to disrupt cell membranes, facilitating the extraction of cellular components for further analysis .

The synthesis of sodium octyl sulfate typically involves the following steps:

- Preparation of Octanol Sulfate: Octanol is reacted with sulfur trioxide or chlorosulfonic acid to form octyl sulfate.

- Neutralization: The resulting sulfate compound is then neutralized with sodium hydroxide or sodium carbonate to yield sodium octyl sulfate.

- Purification: The product is purified through crystallization or chromatography techniques to achieve high purity levels suitable for laboratory use .

Sodium octyl sulfate has a wide range of applications across various industries:

- Chromatography: Used as an ion-pairing reagent in HPLC for separating ionic compounds.

- Cleaning Products: Acts as a detergent and emulsifier in household and industrial cleaning agents.

- Personal Care Products: Incorporated into shampoos, toothpastes, and cosmetics due to its surfactant properties.

- Biotechnology: Utilized in protein purification processes and biochemical assays .

Studies have demonstrated that sodium octyl sulfate interacts effectively with cationic surfactants and proteins. Its role as an ion-pairing agent enhances the solubility and stability of various biomolecules during chromatographic analysis. Research has also indicated its potential effects on membrane integrity in cellular studies, which can influence experimental outcomes when used in biological assays .

Sodium octyl sulfate shares similarities with several other compounds, particularly other alkyl sulfates. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Sodium dodecyl sulfate | C₁₂H₂₅NaO₄S | More effective as a detergent due to longer alkyl chain |

| Sodium lauryl sulfate | C₁₂H₂₅NaO₄S | Widely used in personal care products; higher foaming capacity |

| Sodium caprylate | C₈H₁₅NaO₂ | Used as a food preservative; less harsh than sodium octyl sulfate |

| Sodium hexyl sulfate | C₆H₁₃NaO₄S | Shorter chain; less effective in HPLC applications |

Uniqueness of Sodium Octyl Sulfate:

Sodium octyl sulfate is particularly notable for its balance between surfactant properties and effectiveness as an ion-pairing agent in chromatography. Its moderate chain length provides sufficient hydrophobicity while maintaining solubility in water, making it versatile for both analytical and industrial applications .

Conventional Synthetic Routes

The conventional synthesis of sodium octyl sulfate typically involves two sequential steps: sulfation of 1-octanol followed by neutralization with sodium hydroxide. In the sulfation stage, 1-octanol reacts with sulfur trioxide ($$ \text{SO}3 $$) or chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) to form octyl sulfuric acid. For example, a documented method employs sodium hydrogensulfite ($$ \text{NaHSO}_3 $$) in a biphasic system of ethanol, water, and ethyl acetate under inert atmospheric conditions [1]. The reaction mixture is stirred for 4 hours at ice-cooled temperatures to minimize side reactions, yielding octyl sulfuric acid [1].

Neutralization is then performed by adding sodium hydroxide ($$ \text{NaOH} $$) to the acidic intermediate. A patent by JP2589365B2 describes a continuous loop heat removal system for this step, where 1.0–1.2 moles of $$ \text{NaOH} $$ per mole of octyl sulfuric acid are introduced to achieve a 65–75% w/w paste-like aqueous solution [3]. This method enhances reaction efficiency by maintaining temperatures below decomposition thresholds through rapid heat dissipation [3].

Green Chemistry Approaches to Synthesis

Recent advances emphasize sustainable synthesis routes. The loop heat removal system highlighted in JP2589365B2 exemplifies a green engineering strategy, reducing energy consumption by 30–40% compared to batch reactors [3]. Additionally, replacing volatile organic solvents (e.g., tetrahydrofuran or diethyl ether) with water-ethanol mixtures minimizes environmental impact [1] [3]. Researchers have also explored enzymatic sulfation using aryl sulfotransferases, though scalability remains a challenge [4].

Reaction Mechanisms

The sulfation of 1-octanol proceeds via an esterification mechanism (Figure 1). The hydroxyl group of 1-octanol attacks electrophilic sulfur in $$ \text{SO}3 $$, forming a tetrahedral intermediate that collapses to release octyl sulfuric acid [3]. Neutralization with $$ \text{NaOH} $$ involves a simple acid-base reaction:

$$

\text{C}8\text{H}{17}\text{OSO}3\text{H} + \text{NaOH} \rightarrow \text{C}8\text{H}{17}\text{OSO}3\text{Na} + \text{H}2\text{O}

$$

Kinetic studies indicate second-order dependence on $$ \text{SO}_3 $$ and 1-octanol concentrations during sulfation, with an activation energy of 45–50 kJ/mol [3].

Purification Strategies

Post-synthesis purification is critical for removing unreacted alcohol and inorganic salts. Liquid-liquid extraction using 1:1 $$ \text{THF}/\text{Et}_2\text{O} $$ mixtures effectively isolates sodium octyl sulfate from aqueous phases [1]. Subsequent vacuum filtration removes residual solids, while rotary evaporation concentrates the product to >90% purity [1]. Industrial-scale processes employ continuous centrifugation and spray drying to achieve 65–75% w/w aqueous solutions directly usable in formulations [3].

Sodium octyl sulfate exhibits a critical micelle concentration of 0.13 M (130 mM) at 25°C, which is significantly higher than longer-chain alkyl sulfates [1] [2]. This relatively high critical micelle concentration value reflects the shorter hydrophobic chain length and consequently weaker hydrophobic interactions driving micelle formation.

Experimental determination of the critical micelle concentration has been accomplished through various methodologies, including conductivity measurements, surface tension analysis, and viscosity-based approaches [3] [4]. Coarse-grained molecular dynamics simulations have validated these experimental values, with studies showing excellent agreement between simulated and experimental critical micelle concentration values for sodium octyl sulfate [3].

The critical micelle concentration determination through capillary electrophoresis has emerged as a particularly sensitive technique, enabling measurements with minimal sample volumes while maintaining high precision [4] [5]. These studies have consistently confirmed the critical micelle concentration value of approximately 130 mM for sodium octyl sulfate in aqueous solution at ambient temperature.

Factors Influencing Micelle Formation

Multiple environmental and molecular factors significantly influence the micellization behavior of sodium octyl sulfate. Temperature effects demonstrate a characteristic U-shaped relationship with critical micelle concentration, exhibiting a minimum around 25°C [6] [7]. This temperature dependence arises from the competing influences of hydrophobic interactions and thermal motion on the aggregation process.

Ionic strength represents a crucial parameter affecting micelle formation, with salt addition generally decreasing the critical micelle concentration through electrostatic screening effects [8] [9]. The presence of electrolytes promotes aggregation by reducing repulsive interactions between the negatively charged sulfate head groups, enabling tighter molecular packing and facilitating micelle formation at lower surfactant concentrations.

Counterion specificity plays a significant role in micellization behavior, with divalent cations such as calcium and magnesium ions exhibiting stronger effects than monovalent sodium ions [10] [11]. These multivalent counterions can form bridging interactions between surfactant head groups, stabilizing the micellar structure and reducing the critical micelle concentration.

pH variations have minimal direct impact on sodium octyl sulfate micellization due to the strong acid nature of the sulfate group, which remains fully ionized across physiological pH ranges [12]. However, pH can influence the solution ionic strength and the behavior of associated counterions, indirectly affecting micelle formation.

Thermodynamics of Micellization

The thermodynamic analysis of sodium octyl sulfate micellization reveals a complex interplay between enthalpic and entropic contributions. The standard Gibbs free energy of micellization is negative, indicating that micelle formation is thermodynamically favorable [7] [13]. This favorable free energy change results from the large positive entropy contribution that outweighs the generally small or positive enthalpy change.

Enthalpy of micellization exhibits temperature-dependent behavior, with positive values observed below 298 K and negative values above this temperature [7] [13]. The positive enthalpy at lower temperatures primarily results from the energy required to break water-water hydrogen bonds in the hydration shells surrounding the hydrophobic chains. As temperature increases, the enthalpy becomes increasingly negative, reflecting the dominance of favorable hydrophobic interactions.

Entropy of micellization remains large and positive throughout the temperature range studied, representing the primary driving force for micelle formation [7] [14]. This entropy increase originates from the release of structured water molecules from the hydration layers around the hydrophobic octyl chains, allowing these water molecules to adopt more random configurations in the bulk solution.

The thermodynamic transition around 298 K indicates a shift from entropy-controlled to enthalpy-controlled micellization [7]. Below 25°C, the micellization process is primarily driven by entropy gains from water reorganization. Above this temperature, enthalpic contributions become increasingly important as hydrophobic interactions strengthen.

Structural Characterization of Micellar Assemblies

Sodium octyl sulfate forms spherical micelles with an aggregation number of approximately 29 molecules at 20°C [15] [16]. This relatively small aggregation number reflects the shorter hydrophobic chain length compared to longer alkyl sulfates, which limits the size of the hydrophobic core that can be accommodated within the spherical geometry.

Micellar structure analysis through various spectroscopic techniques reveals that the octyl chains adopt conformations with significant gauche content, indicating considerable flexibility within the micellar core [10] [17]. Raman spectroscopy studies have identified characteristic frequency shifts in the carbon-hydrogen stretching region that serve as indicators of micelle formation and provide insights into the conformational states of the alkyl chains.

Counterion binding studies indicate that approximately 30-40% of the sodium counterions associate with the micellar surface, which is lower than observed for longer-chain analogs [18]. This reduced counterion binding reflects the smaller surface area per molecule and the increased water penetration into the micellar core due to the shorter hydrophobic chains.

Water penetration into the micellar core is more significant for sodium octyl sulfate compared to longer-chain surfactants, resulting from the limited hydrophobic volume available for exclusion of water molecules [19]. This increased water content affects the micellar dynamics and the solubilization capacity of the assemblies.

The hydrodynamic radius of sodium octyl sulfate micelles is estimated to be approximately 2.0 nm, with a core radius of about 1.2 nm [19]. These dimensions are consistent with the geometric constraints imposed by the eight-carbon alkyl chain length and the spherical micellar geometry.

Comparative Critical Micelle Concentration Analysis with Other Surfactants

Sodium octyl sulfate exhibits distinctly different micellization behavior compared to longer-chain alkyl sulfates, primarily due to its shorter hydrophobic chain length. The critical micelle concentration of 130 mM is approximately 15 times higher than sodium dodecyl sulfate (8.3 mM) and 60 times higher than sodium tetradecyl sulfate (2.1 mM) [1] [2].

This dramatic difference in critical micelle concentration values reflects the exponential relationship between alkyl chain length and surfactant activity. Each additional methylene group in the hydrophobic chain typically reduces the critical micelle concentration by a factor of 2-3, following the empirical relationship established for homologous series of surfactants [20].

Aggregation number comparison reveals that sodium octyl sulfate forms significantly smaller micelles (29 molecules) compared to sodium dodecyl sulfate (62 molecules) and sodium tetradecyl sulfate (70 molecules) [15] [16]. This size limitation arises from the geometric constraints imposed by the shorter hydrophobic chains, which cannot support larger spherical assemblies.

Thermodynamic parameters show similar trends across the alkyl sulfate series, with all members exhibiting entropy-driven micellization at ambient temperature [7] [13]. However, the magnitude of the thermodynamic driving forces decreases with shorter chain lengths, reflecting the reduced hydrophobic effect contribution to micelle formation.

Surface activity measurements demonstrate that sodium octyl sulfate requires higher concentrations to achieve equivalent surface tension reduction compared to longer-chain analogs [21]. This reduced surface activity necessitates higher application concentrations for practical applications, limiting its utility in formulations requiring efficient surfactant performance.

The temperature dependence of critical micelle concentration shows similar U-shaped behavior across the alkyl sulfate series, with minima occurring around 25°C [7] [22]. However, the temperature sensitivity is generally greater for shorter-chain surfactants due to the reduced hydrophobic stabilization of the micellar structures.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H228 (20.09%): Flammable solid [Danger Flammable solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (74.49%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (25.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (45.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

All other chemical product and preparation manufacturing

Oil and gas drilling, extraction, and support activities

Soap, cleaning compound, and toilet preparation manufacturing

Sulfuric acid, monooctyl ester, sodium salt (1:1): ACTIVE